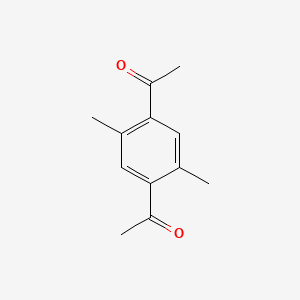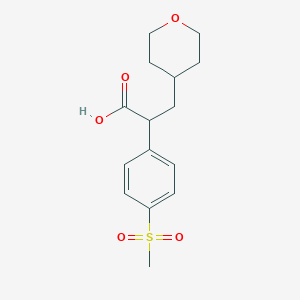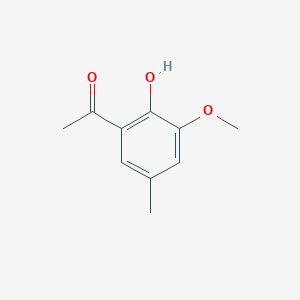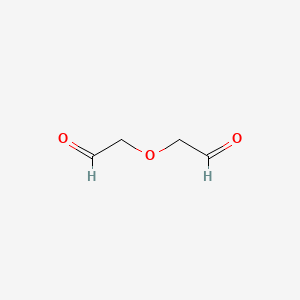
1-Butoxybut-1-ene
Vue d'ensemble
Description
1-Butoxybut-1-ene is an organic compound with the molecular formula C₈H₁₆O. It is a colorless liquid that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butoxybut-1-ene can be synthesized through the reaction of 1-butene with butanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the butene and butanol molecules.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors where 1-butene and butanol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxybutanal or butoxybutanoic acid.
Reduction: Reduction reactions can convert the double bond to a single bond, forming butoxybutane.
Substitution: The ether linkage in this compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Butoxybutanal, butoxybutanoic acid.
Reduction: Butoxybutane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Butoxybut-1-ene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Mécanisme D'action
The mechanism by which 1-butoxybut-1-ene exerts its effects involves the interaction of its double bond and ether linkage with various molecular targets. The double bond can participate in addition reactions, while the ether linkage can undergo cleavage or substitution reactions. These interactions are facilitated by the presence of specific catalysts or reagents that activate the compound and enable it to react with other molecules .
Comparaison Avec Des Composés Similaires
1-Butene: A simple alkene with a similar structure but lacking the ether linkage.
Butanol: An alcohol that can react with 1-butene to form 1-butoxybut-1-ene.
Butoxyethene: Another ether compound with a similar structure but different carbon chain length.
Uniqueness: this compound is unique due to its combination of an alkene and ether functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Propriétés
IUPAC Name |
1-but-1-enoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUYRFHWGPWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














